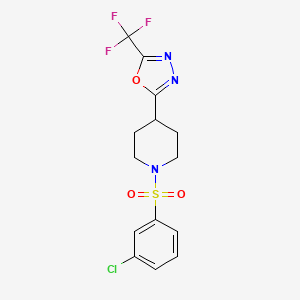
2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C14H13ClF3N3O3S and its molecular weight is 395.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The structure of this compound can be broken down into several key components:
- Oxadiazole Ring : A five-membered heterocyclic structure that contributes to its biological activity.
- Piperidine Moiety : Provides structural integrity and potential interaction sites with biological targets.
- Sulfonyl Group : Enhances solubility and bioavailability.
- Trifluoromethyl Group : Increases lipophilicity, which may improve membrane permeability.
Table 1: Structural Components
| Component | Description |
|---|---|
| Oxadiazole Ring | Five-membered heterocycle |
| Piperidine Moiety | Six-membered nitrogen-containing ring |
| Sulfonyl Group | Functional group that enhances solubility |
| Trifluoromethyl Group | Enhances lipophilicity and biological activity |
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonyl group is believed to contribute to this activity by enhancing binding affinity to bacterial targets.
Enzyme Inhibition
The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. In vitro studies revealed that several derivatives exhibited strong AChE inhibitory activity, with IC50 values indicating effective concentrations . Additionally, it demonstrated strong urease inhibition, which is relevant for treating infections caused by urease-producing bacteria.
Case Studies
- Antimicrobial Screening : A series of synthesized oxadiazole derivatives were tested for their antimicrobial effectiveness. The most active compounds showed significant inhibition against Bacillus subtilis with IC50 values ranging from 0.63 to 2.14 µM .
- Docking Studies : Molecular docking simulations indicated that the compound binds effectively to the active sites of various enzymes, suggesting a mechanism of action that involves competitive inhibition .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Binding : The compound binds to enzymes involved in neurotransmitter breakdown and bacterial metabolism, leading to inhibited function.
- Receptor Interaction : It may also interact with various receptors in the central nervous system, potentially influencing neurological pathways.
| Mechanism | Description |
|---|---|
| Enzyme Binding | Inhibition of AChE and urease |
| Receptor Interaction | Potential modulation of neurotransmitter receptors |
Comparative Analysis with Similar Compounds
When compared with other oxadiazole derivatives, this compound exhibits unique properties due to the trifluoromethyl group. Studies have shown that similar compounds lacking this group often demonstrate reduced biological activity .
Table 3: Comparison of Biological Activity
| Compound | Antibacterial Activity (IC50) | AChE Inhibition (IC50) |
|---|---|---|
| This compound | 0.63 µM | 2.14 µM |
| 2-Cyclopropyl-5-(1-((3-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole | 1.20 µM | 5.00 µM |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-thio-1,3,4-oxadiazole | 0.85 µM | 3.00 µM |
属性
IUPAC Name |
2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O3S/c15-10-2-1-3-11(8-10)25(22,23)21-6-4-9(5-7-21)12-19-20-13(24-12)14(16,17)18/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKMBIWTQIEUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














